N-[2-(2-methoxyphenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide
Description
N-[2-(2-methoxyphenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide is a complex organic compound with a molecular structure that includes both a methoxyphenoxy group and a xanthenyl group
Properties
Molecular Formula |
C24H23NO4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide |
InChI |
InChI=1S/C24H23NO4/c1-27-22-12-6-7-13-23(22)28-15-14-25-24(26)16-19-17-8-2-4-10-20(17)29-21-11-5-3-9-18(19)21/h2-13,19H,14-16H2,1H3,(H,25,26) |
InChI Key |
OVMHSPYKMSCWRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide typically involves a multi-step process. One common method includes the reaction of 2-(2-methoxyphenoxy)ethylamine with 9H-xanthen-9-yl acetic acid under specific conditions to form the desired product. The reaction conditions often require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(2-methoxyphenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-methoxyphenoxy)ethyl)acetamide: Similar structure but lacks the xanthenyl group.
N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide: Contains a formyl group instead of the xanthenyl group.
N-(2-hydroxyphenyl)acetamide: Contains a hydroxy group instead of the methoxyphenoxy group
Uniqueness
N-[2-(2-methoxyphenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide is unique due to the presence of both the methoxyphenoxy and xanthenyl groups, which confer distinct chemical properties and potential applications. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
